molecular formula C16H17N3O2 B2673865 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034612-05-8

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2673865
CAS No.: 2034612-05-8
M. Wt: 283.331
InChI Key: HLLWWAIEHKCLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Heterocyclic Compounds

  • Fungicide Development : The efficient synthesis of novel N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides starting from furan-3-carboxylic acid showcases the potential of derivatives for fungicide applications. These syntheses utilize directed ortho lithiation, cross-coupling reactions, and acylation to produce target compounds, highlighting the compound's relevance in developing agricultural chemicals (Kołodziejczyk et al., 2009).

  • Condensed System Derivatives : The synthesis of derivatives of new condensed systems such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran demonstrates the compound's utility in creating novel heterocyclic structures. These derivatives are produced through reactions with arylidenemalononitriles and 3-(dicyanomethylene)indolin-2-ones, leading to spirocyclic 2-amino-4H-pyrans, which could be explored for various biological activities (Arsen'eva & Arsen'ev, 2008).

  • Cycloaddition Reactions : The synthesis of substituted 1,3-cyclohexadiene, fused with xH-pyran and furan, through [2+2+2] cycloaddition catalyzed by NHC–Ni(0), demonstrates innovative approaches to creating complex heterocyclic systems. This method leverages the terminal enynes, showcasing the potential for synthesizing diverse and structurally complex heterocycles (Zhao, Chan, & Ho, 2015).

  • Antioxidative Activity of Heterocyclic Compounds : Research on the antioxidative activity of heterocyclic compounds, including pyrroles and furans found in coffee volatiles produced by the Maillard reaction, underscores the potential health benefits and applications of these compounds in food science and nutrition. The study reveals that pyrroles exhibit significant antioxidant activity, suggesting a promising area for further research into the health applications of heterocyclic compounds derived from N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide and its analogs (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLWWAIEHKCLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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